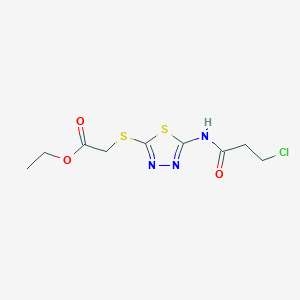
Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C9H12ClN3O3S2 and its molecular weight is 309.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
α-Glucosidase Inhibitors in Diabetes Treatment
Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate and its derivatives have been studied for their potential in treating type 2 diabetes through α-glucosidase inhibition. A study conducted by Saeedi et al. (2020) synthesized various 5-arylisoxazole-1,3,4-thiadiazole hybrids, including compounds related to this compound. These compounds showed promising α-glucosidase inhibitory activity, indicating potential as efficient scaffolds in anti-diabetic drug discovery (Saeedi et al., 2020).
Cytotoxic Agents in Cancer Research
In the realm of cancer research, derivatives of this compound have been explored for their cytotoxic properties. Almasirad et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives, including ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, and evaluated their antitumor activities against various human tumor cell lines. The compound 5f showed significant inhibitory effects, suggesting its potential as a cytotoxic agent (Almasirad et al., 2016).
Fungicidal Activity for Agricultural Applications
Furthermore, the potential of thiadiazole derivatives in agriculture, particularly as fungicides, has been investigated. Chen et al. (2000) studied the fungicidal activity of various thiadiazole derivatives against rice sheath blight, a major disease affecting rice crops. They found that certain thiadiazole compounds demonstrated high fungicidal activity, indicating their potential use in agricultural pest control (Chen et al., 2000).
Anti-Inflammatory and Analgesic Agents
Additionally, thiadiazole derivatives have been explored for their anti-inflammatory and analgesic properties. Shkair et al. (2016) synthesized a series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles and evaluated them as anti-inflammatory and analgesic agents. The results suggested that certain compounds exhibited significant activities, providing a basis for further research in this area (Shkair et al., 2016).
Antimicrobial Agents
Lastly, the antimicrobial potential of thiadiazole derivatives has been a subject of research. Sah et al. (2014) synthesized compounds based on 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and assessed their antimicrobial activity against various bacterial and fungal strains. The findings indicated moderate activity of these compounds, highlighting their potential as antimicrobial agents (Sah et al., 2014).
Propiedades
IUPAC Name |
ethyl 2-[[5-(3-chloropropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3S2/c1-2-16-7(15)5-17-9-13-12-8(18-9)11-6(14)3-4-10/h2-5H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCNULJGYZEENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
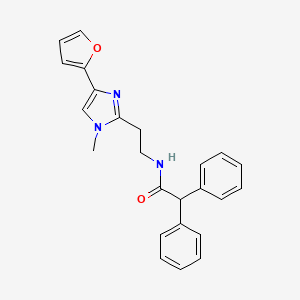
![2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B3000475.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol](/img/structure/B3000477.png)

![2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B3000479.png)

![(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B3000481.png)
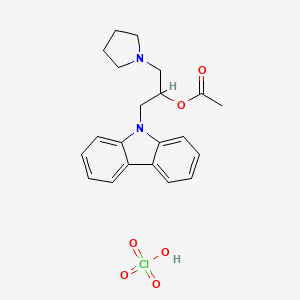
![2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid](/img/structure/B3000485.png)
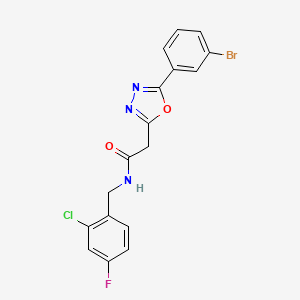
![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B3000492.png)
![N-(4-methylbenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3000493.png)
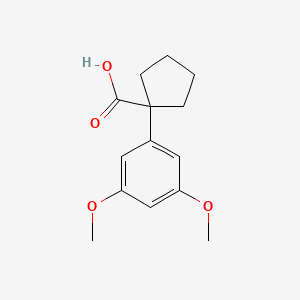
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)
